

Application Notes and Protocols for CDD-1653 in Preclinical Research

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Disclaimer: Information regarding in vivo applications of **CDD-1653** is not currently available in the public domain. The following application notes and protocols are based on the available in vitro data and general practices for in vivo studies with small molecule kinase inhibitors. These should be considered as a starting point for researchers and require optimization for specific animal models and experimental questions.

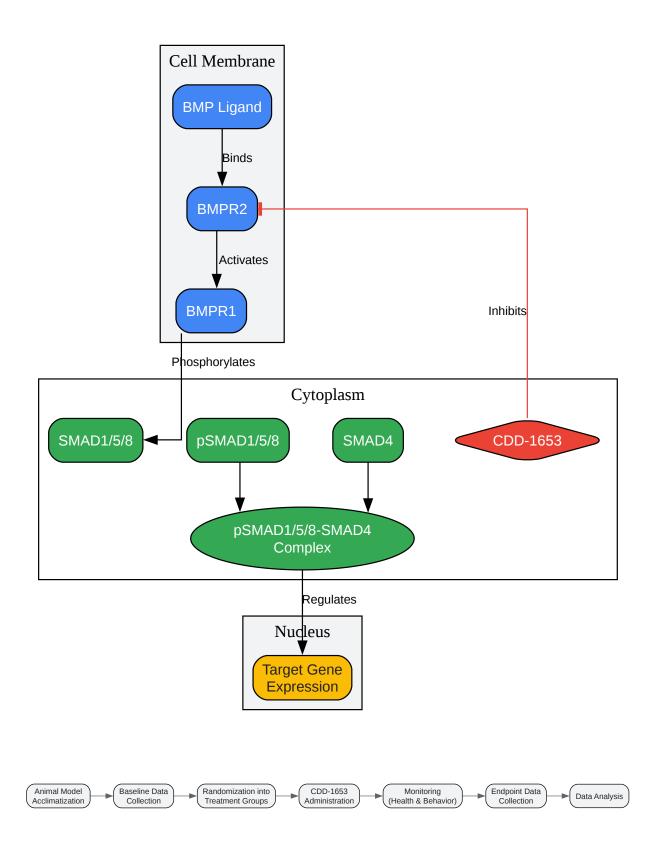
Introduction to CDD-1653

CDD-1653 is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase.[1][2][3][4] By competitively binding to the ATP-binding site in the kinase domain of BMPR2, CDD-1653 effectively blocks the phosphorylation of downstream mediators SMAD1/5/8, which are critical transcription factors in the BMP signaling pathway.[1] [2][5] Due to its high selectivity, CDD-1653 is a valuable tool for investigating the specific roles of BMPR2 signaling in various physiological and pathological processes.

Mechanism of Action

The primary mechanism of action for **CDD-1653** is the inhibition of BMPR2 kinase activity. This leads to a reduction in the phosphorylation of SMAD1/5/8, thereby attenuating BMP-mediated gene expression.[5]





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